molecular formula C6H7BrN4O B12339168 5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B12339168
M. Wt: 231.05 g/mol
InChI Key: KOOMPQKIDRUKMS-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-imidazole-4-carboxamide with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the synthetic routes for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-1H-imidazole-4-carboxamide
  • 7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one
  • 5-chloro-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Uniqueness

5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methyl group at the 7-position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7BrN4O

Molecular Weight

231.05 g/mol

IUPAC Name

5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H7BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h9H,2H2,1H3,(H,8,12)

InChI Key

KOOMPQKIDRUKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1NCNC2=O)Br

Origin of Product

United States

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